molecular formula C14H15NO5 B2683044 ethyl2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate CAS No. 181633-66-9

ethyl2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate

Cat. No.: B2683044
CAS No.: 181633-66-9
M. Wt: 277.276
InChI Key: DUBZKXKTDXZYBU-UHFFFAOYSA-N
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Description

Ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate is a complex organic compound that features a unique structure combining an oxazole ring with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl 2-bromoacetate with 2-aminophenol to form an intermediate, which is then cyclized to produce the oxazole ring. The phenylethyl group is introduced through a Friedel-Crafts alkylation reaction, followed by hydroxylation to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ethyl ester group.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The oxazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1,2-dihydroxy-2-phenylethyl)-4H,5H,6H,7H-[1,3]oxazolo[5,4-c]pyridine-5-carboxylate: Similar structure but with a pyridine ring.

    N-[4-[(1R,2S)-1,2-dihydroxy-2-phenylethyl]phenyl]acetamide: Contains a phenylethyl group and hydroxyl groups but lacks the oxazole ring.

Uniqueness

Ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate is unique due to its combination of an oxazole ring with a phenylethyl group, providing distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-2-19-14(18)10-8-20-13(15-10)12(17)11(16)9-6-4-3-5-7-9/h3-8,11-12,16-17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBZKXKTDXZYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C(C(C2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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